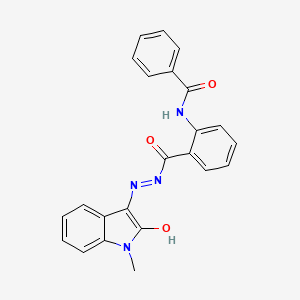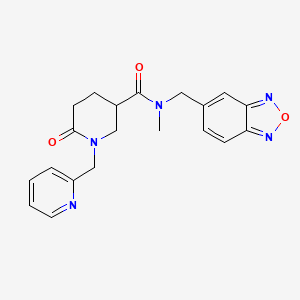
2-benzamido-N-(2-hydroxy-1-methylindol-3-yl)iminobenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-benzamido-N-(2-hydroxy-1-methylindol-3-yl)iminobenzamide is a complex organic compound that features both benzamide and indole moieties. This compound is of significant interest due to its potential biological activities and applications in various fields such as chemistry, biology, and medicine.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-benzamido-N-(2-hydroxy-1-methylindol-3-yl)iminobenzamide typically involves multiple steps. One common method includes the Fischer indole synthesis, where an aryl hydrazine reacts with a ketone or aldehyde under acidic conditions to form the indole ring . The benzamide moiety can be introduced through a condensation reaction between an amine and a carboxylic acid derivative .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. Ultrasonic irradiation has also been explored as a green and efficient technology for the synthesis of benzamides .
化学反応の分析
Types of Reactions
2-benzamido-N-(2-hydroxy-1-methylindol-3-yl)iminobenzamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group in the indole moiety can be oxidized to form a carbonyl group.
Reduction: The imine group can be reduced to an amine.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Electrophilic substitution reactions often require catalysts like palladium or platinum.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield a ketone, while reduction of the imine group can produce an amine.
科学的研究の応用
2-benzamido-N-(2-hydroxy-1-methylindol-3-yl)iminobenzamide has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound has shown potential in antimicrobial and antiviral activities.
Medicine: It is being explored for its anticancer properties and ability to inhibit tumor cell proliferation.
作用機序
The mechanism of action of 2-benzamido-N-(2-hydroxy-1-methylindol-3-yl)iminobenzamide involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit certain enzymes and proteins involved in cell proliferation and survival . The compound’s ability to bind to these targets can disrupt normal cellular functions, leading to its therapeutic effects.
類似化合物との比較
Similar Compounds
- N-(1H-benzo[d]imidazol-2-yl)-1-(3-substituted phenyl)benzamide
- 4-hydroxy-1-methyl-2,2-dioxo-N-(1,3-thiazol-2-yl)-1H-2λ6,1-benzothiazine-3-carboxamides
Uniqueness
2-benzamido-N-(2-hydroxy-1-methylindol-3-yl)iminobenzamide is unique due to its combination of benzamide and indole moieties, which confer distinct biological activities
特性
IUPAC Name |
2-benzamido-N-(2-hydroxy-1-methylindol-3-yl)iminobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18N4O3/c1-27-19-14-8-6-12-17(19)20(23(27)30)25-26-22(29)16-11-5-7-13-18(16)24-21(28)15-9-3-2-4-10-15/h2-14,30H,1H3,(H,24,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDQIJPLJOFNDSQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2C(=C1O)N=NC(=O)C3=CC=CC=C3NC(=O)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-(acetylamino)-N-[3-(1H-imidazol-1-yl)propyl]benzamide hydrochloride](/img/structure/B6093231.png)
![1-[2-methoxy-4-({[3-(3-pyridinyloxy)propyl]amino}methyl)phenoxy]-3-(4-morpholinyl)-2-propanol](/img/structure/B6093250.png)
![3-[5-(1,3-benzodioxol-5-ylmethyl)-1,3,4-oxadiazol-2-yl]-N-[1-(2-chlorophenyl)ethyl]propanamide](/img/structure/B6093251.png)
![7-(cyclobutylmethyl)-2-[(5-methyl-2-pyrazinyl)carbonyl]-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B6093258.png)
![N-{[2-(4-methyl-1-piperazinyl)-3-pyridinyl]methyl}-6-phenyl-3-pyridazinamine](/img/structure/B6093264.png)
![2-[(6-methyl-4-pyrimidinyl)thio]-N-(4-methyl-1,3-thiazol-2-yl)propanamide](/img/structure/B6093271.png)

![8-(benzyloxy)-2-[(4-methylphenyl)sulfonyl]-4-nitro-1,2-dihydro[1]benzoxepino[4,3,2-cd]indole](/img/structure/B6093286.png)
![N-(2,4-dimethoxybenzyl)-3-[1-(3-furylmethyl)-3-piperidinyl]propanamide](/img/structure/B6093289.png)
![1-[3-(2-fluorophenyl)-1-methyl-1H-pyrazol-4-yl]-N-methyl-N-(6-quinoxalinylmethyl)methanamine](/img/structure/B6093292.png)
![N-(3-chloro-4-methylphenyl)-2-[(4-oxo-3,4,5,6,7,8-hexahydro-2-quinazolinyl)thio]acetamide](/img/structure/B6093297.png)
![ethyl 1-[4-(4-hydroxy-1-butyn-1-yl)benzyl]-3-(2-phenoxyethyl)-3-piperidinecarboxylate](/img/structure/B6093302.png)
![N-isopropyl-N-[(1-methyl-1H-imidazol-2-yl)methyl]-3-(2-methylphenyl)-3-phenylpropanamide](/img/structure/B6093320.png)
![1-[(4-BENZYLPIPERIDINO)METHYL]-3-[(E)-2-(2-FLUOROPHENYL)HYDRAZONO]-1,3-DIHYDRO-2H-INDOL-2-ONE](/img/structure/B6093321.png)
